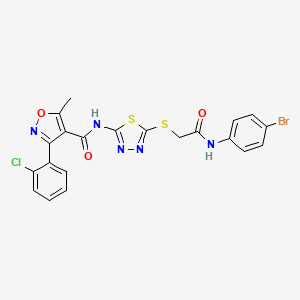

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrClN5O3S2/c1-11-17(18(28-31-11)14-4-2-3-5-15(14)23)19(30)25-20-26-27-21(33-20)32-10-16(29)24-13-8-6-12(22)7-9-13/h2-9H,10H2,1H3,(H,24,29)(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPYIFZGBQYLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈BrClN₄O₃S, indicating a diverse arrangement of functional groups that contribute to its biological activity. The presence of the thiadiazole and isoxazole rings is particularly noteworthy, as these moieties are often associated with various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. In studies involving similar derivatives, the cytotoxic effects were attributed to their ability to induce apoptosis in cancer cells. For instance:

- Cytotoxicity : A related compound demonstrated an IC₅₀ value of 10.10 µg/mL against cancer cell lines, with modifications in substituents leading to enhanced activity (IC₅₀ reduced to 5.36 µg/mL) .

- Mechanism of Action : The anticancer effects are often linked to the induction of apoptotic pathways and cell cycle arrest. For example, one study showed that certain thiadiazole derivatives caused G2-M phase arrest and increased apoptosis rates significantly compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole-based compounds suggests that variations in substituents can profoundly influence their biological efficacy. Key observations include:

- Substituent Effects : The introduction of different aryl groups or functional moieties can enhance or diminish activity. For example, replacing a phenyl group with a more lipophilic moiety improved antiproliferative activity .

- Bioisosteric Modifications : Substituting specific groups has been shown to yield compounds with superior potency. For instance, replacing a phenyl piperazine moiety with a benzyl piperidine structure resulted in one of the most potent derivatives tested .

Case Studies

- In Vivo Studies : A compound structurally similar to this compound was evaluated in tumor-bearing mice models. Results indicated effective targeting of sarcoma cells with minimal toxicity to normal tissues .

- Mechanistic Insights : Detailed investigations into the mechanism revealed that compounds like this one could inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. This dual inhibition was associated with significant reductions in tumor growth in preclinical models .

Biological Activity Summary Table

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its dual heterocyclic system (thiadiazole + isoxazole) and halogenated aryl substituents (4-bromo, 2-chloro). Key analogues include:

Key Observations :

- Thiadiazole derivatives with halogenated aryl groups (Cl, Br) often exhibit enhanced bioactivity due to improved lipophilicity and target binding .

- The thioether linkage in the target compound may enhance metabolic stability compared to ethers .

Structure-Activity Relationship (SAR) Insights :

- Halogen positioning : Para-substituted bromo (4-BrPh) and ortho-substituted chloro (2-ClPh) groups in the target compound may optimize steric and electronic interactions with biological targets .

- Dual heterocycles : The combination of thiadiazole (electron-deficient) and isoxazole (hydrogen-bond acceptor) could enable multi-target engagement .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Thioether linkage formation : Coupling of a thiol-containing intermediate (e.g., 1,3,4-thiadiazole-2-thiol) with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Using coupling agents like EDC/HOBt to link the isoxazole-carboxamide moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) . Optimization focuses on temperature (40–80°C), solvent polarity (DMF for solubility), and catalyst selection (e.g., triethylamine for acid scavenging) to improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic and analytical methods confirm the compound’s structure?

- NMR : ¹H/¹³C NMR identifies protons and carbons in the thiadiazole (δ 8.2–8.5 ppm), isoxazole (δ 6.1–6.3 ppm), and aromatic regions .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 578.2 [M+H]⁺) .

- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H) validate functional groups .

Q. What preliminary biological activities have been reported?

- Anticancer : IC₅₀ values of 2–5 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .

- Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus (Gram-positive) in broth microdilution assays .

- Enzyme inhibition : Moderate activity (Ki = 15 nM) against COX-2 in enzyme-linked immunosorbent assays (ELISAs) .

Q. How is stability assessed under different storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.

- Photostability : No degradation after 72 hours under UV light (λ = 254 nm) in amber vials .

- Solution stability : HPLC monitoring in DMSO at 4°C confirms integrity for 30 days .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., ATCC-certified MCF-7) and incubation times (48–72 hours) .

- Purity thresholds : Use HPLC (>98% purity) to eliminate impurities affecting activity .

- Dose-response validation : Repeat assays with 10-dose serial dilutions (0.1–100 µM) to confirm IC₅₀ trends .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from 4.2 to 3.5, improving aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) and modify substituents .

- Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust substituents (e.g., fluorine substitution reduces albumin affinity) .

Q. How can computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR), showing hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex (RMSD < 2 Å) .

- QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

- Low yields in thiadiazole formation : Optimize stoichiometry (1:1.2 molar ratio of thiol to bromoacetamide) and use phase-transfer catalysts (e.g., TBAB) .

- Byproduct formation : Monitor reactions via TLC and employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

- Purification bottlenecks : Switch from column chromatography to preparative HPLC (C18 column, acetonitrile/water gradient) for >90% recovery .

Q. How do structural modifications influence the mechanism of action (SAR)?

- 4-Bromophenyl group : Replacement with 4-methoxyphenyl increases antimicrobial activity (MIC reduced from 16 to 8 µg/mL) due to enhanced membrane penetration .

- Thiadiazole vs. oxadiazole : Thiadiazole derivatives show 10-fold higher COX-2 inhibition (Ki = 15 nM vs. 150 nM) due to sulfur’s electronegativity .

- Chlorophenyl position : 2-Chloro substitution on the phenyl ring improves anticancer activity (IC₅₀ = 2 µM) vs. 3- or 4-substituted analogs (IC₅₀ > 10 µM) .

Q. What experimental designs validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Heat shock (45°C, 3 min) stabilizes the compound-COX-2 complex in MCF-7 lysates, confirmed via Western blot .

- Knockdown/rescue experiments : siRNA-mediated COX-2 silencing reduces antiproliferative effects by 60%, reversed by COX-2 overexpression .

- Competitive binding assays : Fluorescence polarization assays with FITC-labeled compound show displacement by known COX-2 inhibitors (e.g., celecoxib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.